BPTU

Übersicht

Beschreibung

Diese Verbindung hat aufgrund ihrer antithrombotischen Eigenschaften und ihrer Fähigkeit, den P2Y1-Rezeptor an der neuromuskulären Verbindung des Magen-Darm-Trakts zu blockieren, großes Interesse geweckt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]harnstoff umfasst mehrere Schritte. Zu den wichtigsten Schritten gehören die Bildung des Phenoxy-Pyridin-Zwischenprodukts und dessen anschließende Reaktion mit dem entsprechenden Isocyanat, um das endgültige Harnstoffderivat zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]harnstoff folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Steuerung von Temperatur, Druck und Reaktionszeit sowie die Anwendung von Reinigungsverfahren wie Umkristallisation und Chromatographie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea involves several steps. The key steps include the formation of the phenoxy-pyridine intermediate and its subsequent reaction with the appropriate isocyanate to form the final urea derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]harnstoff unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]harnstoff verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie DMSO oder Ethanol bei kontrollierter Temperatur und Druck durchgeführt .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Oxidationsreaktionen hydroxyllierte Derivate ergeben, während Reduktionsreaktionen Amin-Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Purinergic Receptor Antagonism

BPTU is recognized as an allosteric antagonist of the P2Y1 receptor, a subtype of purinergic receptors. Its binding characteristics and functional implications are crucial in several physiological contexts:

- Antithrombotic Effects : this compound has been shown to reduce platelet aggregation, making it a candidate for developing antithrombotic therapies. It blocks the inhibition of spontaneous contractions in the gastrointestinal tract induced by electrical stimulation and P2Y agonists, suggesting potential therapeutic uses in managing gastrointestinal motility disorders .

- Mechanism of Action : The compound binds outside the helical bundle of the P2Y1 receptor, which allows it to modulate receptor activity without competing with nucleotide ligands. This unique mechanism highlights its potential for targeted drug design .

Corrosion Inhibition

This compound exhibits promising properties as a corrosion inhibitor for mild steel in acidic environments:

- Corrosion Studies : Research indicates that this compound can effectively inhibit corrosion in sulfuric acid solutions. The inhibition mechanism involves chemisorption on the steel surface, following Temkin's adsorption isotherm . The studies utilized techniques such as Tafel extrapolation and linear polarization to evaluate the effectiveness of this compound in preventing corrosion.

- Performance Metrics : The free energy profile analysis showed that this compound's interaction with steel surfaces is energetically favorable, which enhances its efficacy as a corrosion inhibitor .

Case Study: Binding Affinity and Structural Dynamics

A detailed study investigated the binding dynamics of this compound at the P2Y1 receptor using molecular docking simulations. The results revealed:

- Binding Site Characteristics : this compound preferentially occupies an extra-helical site on the P2Y1 receptor, which is distinct from traditional ligand binding sites. This finding was supported by pharmacophore mapping and molecular docking studies that illustrated its interaction with key amino acids within the receptor .

- Implications for Drug Development : Understanding this compound's binding dynamics provides insights into designing new drugs targeting purinergic receptors, particularly for conditions like thrombosis and gastrointestinal disorders .

Table 1: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Antagonist of P2Y1 receptor | Reduces platelet aggregation; modulates gut motility |

| Corrosion Inhibition | Inhibitor for mild steel in acidic environments | Effective against corrosion in sulfuric acid solutions |

| Structural Insights | Binding dynamics at P2Y1 receptor | Occupies an extra-helical site; unique binding mechanism |

Wirkmechanismus

N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea exerts its effects by binding to the P2Y1 receptor, a G-protein-coupled receptor involved in platelet aggregation and other physiological processes. By acting as an allosteric antagonist, it inhibits the receptor’s activity, thereby preventing the downstream signaling pathways that lead to platelet aggregation and other cellular responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MRS2365: Ein selektiver P2Y1-Agonist, der in der Forschung verwendet wird, um die Aktivierung des Rezeptors zu untersuchen.

ADPβS: Ein weiterer P2Y1-Agonist, der häufig in experimentellen Umgebungen verwendet wird.

Einzigartigkeit

N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]harnstoff ist aufgrund seiner hohen Spezifität und Potenz als P2Y1-Rezeptor-Antagonist einzigartig. Im Gegensatz zu Nukleotid-basierten Antagonisten konkurriert es nicht mit endogenen Nukleotiden um die Bindung, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

BPTU (1-(2-(2-tert-butyl-phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea) is a compound that has garnered attention due to its role as an allosteric antagonist of the P2Y1 receptor. This receptor is part of the purinergic signaling system, which plays a critical role in various physiological processes, including neurotransmission, inflammation, and platelet aggregation.

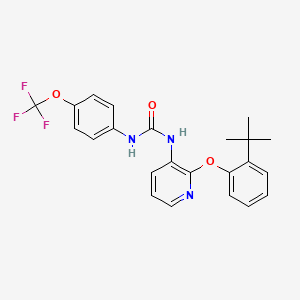

- Chemical Name : N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea

- Molecular Formula : C23H22F3N3O3

- Purity : ≥98%

This compound acts as an allosteric antagonist of the P2Y1 receptor with an effective concentration (EC50) ranging from 0.06 to 0.3 μM. It binds outside the helical bundle of the receptor, inhibiting its activation by endogenous ligands such as ADP and ATP. This inhibition leads to a reduction in platelet aggregation and has potential therapeutic implications in conditions related to thrombosis and other cardiovascular diseases .

Biological Activity Overview

This compound's biological activities can be summarized as follows:

| Activity | Details |

|---|---|

| P2Y1 Receptor Antagonism | Allosteric antagonist with EC50 = 0.06-0.3 μM |

| Platelet Aggregation | Reduces platelet aggregation induced by P2Y agonists |

| Antithrombotic Effects | Demonstrated antithrombotic properties in experimental models |

| Smooth Muscle Relaxation | Blocks inhibition of spontaneous contraction in rat and mouse colon |

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

- Antithrombotic Potential : this compound has been shown to significantly reduce platelet aggregation in vitro and in vivo, which suggests its potential utility in preventing thrombotic events .

- Impact on Smooth Muscle Contraction : this compound effectively blocks the inhibition of spontaneous contractions in the colon induced by electrical field stimulation and nicotine, indicating its role in modulating gastrointestinal motility .

- Structural Activity Relationships (SAR) : The structural modifications of this compound derivatives have been explored to enhance potency and solubility, addressing challenges such as low aqueous solubility and metabolic stability observed in earlier studies .

Case Study 1: Thrombosis Prevention

A study conducted on the effects of this compound on platelet function demonstrated a marked reduction in aggregation responses to ADP and collagen. The results suggest that this compound could be a promising candidate for antithrombotic therapy, particularly for patients at risk of thrombotic events due to cardiovascular diseases.

Case Study 2: Gastrointestinal Motility

In experiments involving rat models, this compound was administered to observe its effects on colonic contractions. The findings indicated that this compound not only inhibited contractions induced by P2Y agonists but also restored normal motility patterns disrupted by inflammatory mediators.

Eigenschaften

IUPAC Name |

1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFLGPTXSIRAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.